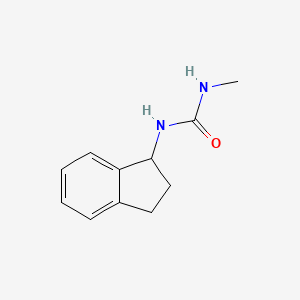
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea” is a derivative of 2,3-dihydro-1H-inden-1-ylmethanamine . The latter is a liquid at room temperature and has a molecular weight of 147.22 .
Synthesis Analysis
There are several methods for the synthesis of 2,3-dihydro-1H-indene-1-methanamines, which could potentially be adapted for the synthesis of “this compound”. One efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamine and its derivatives involves the use of corresponding 4-nitro-3-phenylbutanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to that of 2,3-dihydro-1H-inden-1-ylmethanamine , with the addition of a urea group.
科学的研究の応用
Crystal Structure Analysis
Studies on compounds such as metobromuron, a phenylurea herbicide, reveal insights into crystal structures that contribute to their herbicidal activity. The arrangement of molecules in the crystal lattice, including hydrogen bonding and weak interactions, plays a crucial role in their stability and interactions with biological targets (Kang et al., 2015).
Herbicidal Activity
Research on 1-phenylureas substituted at the 3-position demonstrates their herbicidal efficacy against a variety of weed species. The activity is associated with small substituents at the 3-position, highlighting the importance of molecular modifications for enhanced activity (Barnes et al., 1988).
Environmental Degradation
The degradation behavior of phenylurea herbicides like isoproturon in soil profiles underscores the influence of environmental factors such as temperature and water content. These studies provide valuable information for assessing the leaching risk of such compounds to groundwater resources (Alletto et al., 2006).
Polymer Chemistry
Investigations into the infrared temperature behavior of polyureas offer insights into the molecular interactions within these materials. The studies help to understand the ordered and disordered states in hydrogen-bonded ureas, which is critical for developing materials with desired mechanical properties (Coleman et al., 1997).
Microbial Degradation
The microbial breakdown of methyleneureas, used in slow-release fertilizers, demonstrates the role of microorganisms in nitrogen cycling. The enzymatic mechanisms involved in the degradation process are crucial for understanding the environmental fate of these compounds (Jahns & Kaltwasser, 2000).
作用機序
Target of Action
The primary target of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is the protein tyrosine kinase (2HCK) enzyme . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .
Mode of Action
This compound interacts with its target through strong hydrogen bonding interactions . Specifically, it binds with the ARG 160 amino acid residue present on the α-helix of the protein tyrosine kinase (2HCK) enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of the 2HCK enzyme affects various biochemical pathwaysTherefore, the inhibition of 2HCK could potentially affect pathways related to cell growth, differentiation, and metabolism .
Pharmacokinetics
The compound’s in vitro antioxidant activity has been compared with molecular docking, admet, qsar, and bioactivity study results . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would positively impact its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the 2HCK enzyme, leading to changes in the cellular processes it regulates . The compound has been found to have potent antioxidant activity, suggesting that it may protect cells from damage caused by harmful free radicals .
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMQHGCNDHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
![5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)
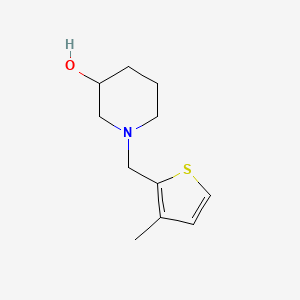
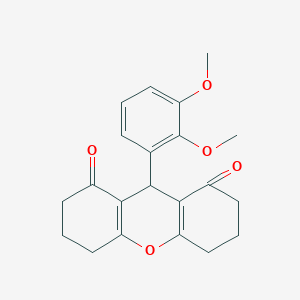
![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)
![Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2958591.png)
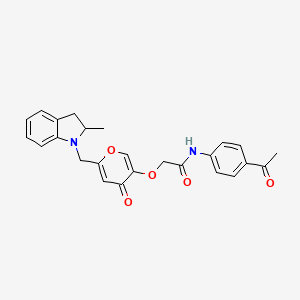
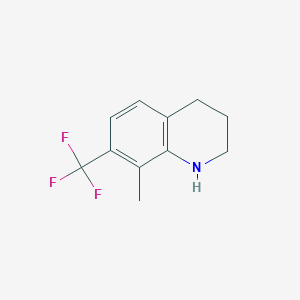
![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)
